3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Brand Name: Vulcanchem
CAS No.: 151051-65-9
VCID: VC21165247
InChI: InChI=1S/C8H11N/c1-6-5-9-8-4-2-3-7(6)8/h5,9H,2-4H2,1H3
SMILES: CC1=CNC2=C1CCC2
Molecular Formula: C8H11N
Molecular Weight: 121.18 g/mol

3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole

CAS No.: 151051-65-9

Cat. No.: VC21165247

Molecular Formula: C8H11N

Molecular Weight: 121.18 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole - 151051-65-9

Specification

CAS No. 151051-65-9
Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
IUPAC Name 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Standard InChI InChI=1S/C8H11N/c1-6-5-9-8-4-2-3-7(6)8/h5,9H,2-4H2,1H3
Standard InChI Key FLSUUBAQYWDGGG-UHFFFAOYSA-N
SMILES CC1=CNC2=C1CCC2
Canonical SMILES CC1=CNC2=C1CCC2

Introduction

Chemical Structure and Properties

Structural Characteristics

3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole features a bicyclic structure with a distinctive arrangement that contributes to its chemical reactivity and biological interactions. The compound consists of:

  • A pyrrole moiety (five-membered aromatic heterocycle containing nitrogen)

  • A fused cyclopentane ring (partially saturated)

  • A methyl substituent at the 3-position of the pyrrole ring

This structural arrangement creates a unique three-dimensional conformation that influences its binding capabilities with biological targets.

Physical and Chemical Properties

The key physicochemical properties of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole are summarized in Table 1.

Table 1: Physical and Chemical Properties of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole

PropertyValue
CAS Number151051-65-9
Molecular FormulaC8H11N
Molecular Weight121.18 g/mol
IUPAC Name3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Standard InChIInChI=1S/C8H11N/c1-6-5-9-8-4-2-3-7(6)8/h5,9H,2-4H2,1H3
Standard InChIKeyFLSUUBAQYWDGGG-UHFFFAOYSA-N
SMILESCC1=CNC2=C1CCC2
Canonical SMILESCC1=CNC2=C1CCC2
Physical AppearanceNot explicitly reported in literature

The compound's structure combines both aromatic (pyrrole) and aliphatic (cyclopentane) characteristics, contributing to its unique reactivity profile.

Synthesis Methods

Classical Synthesis Approaches

Several synthetic routes have been developed for the preparation of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole and related derivatives. The synthesis typically involves careful control of reaction conditions including temperature and pressure to optimize yields, often employing catalysts to enhance efficiency and selectivity.

Gold-Catalyzed Tandem Reactions

Recent advances include gold(I)-catalyzed tandem reactions for the synthesis of 1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives. This methodology involves a cascade process incorporating Meyer-Schuster rearrangement, 1,2-migration, and Paal-Knorr cyclization steps. This approach provides a simple and versatile procedure for synthesizing various substituted tetrahydrocyclopenta[b]pyrrole derivatives with moderate to good yields .

The synthetic route typically proceeds via the following mechanism:

  • Gold(I)-catalyzed activation of a propargylic alcohol

  • Meyer-Schuster rearrangement

  • 1,2-migration process

  • Paal-Knorr cyclization with an appropriate amine

This methodology highlights the atom economy and reaction efficiency achievable in modern synthetic approaches to these valuable heterocyclic compounds .

Brønsted Acid-Catalyzed [2+2+1] Annulation

An innovative approach for the synthesis of tetrahydrocyclopenta[b]pyrroles involves Brønsted acid-catalyzed formal [2+2+1] annulation reactions. This methodology utilizes three readily accessible components:

  • An electrophilic species (silyloxyallyl cations)

  • Two distinct nucleophiles (silylenol ethers and amines)

This strategy enables the efficient assembly and functionalization of the tetrahydrocyclopenta[b]pyrrole framework, providing a modular approach to these heterocyclic systems .

Biological Activities

Anti-inflammatory Properties

Research indicates that 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole may possess significant anti-inflammatory properties. Studies suggest potential inhibitory effects on inflammatory pathways, though the exact mechanisms of action require further investigation.

Comparison with Related Pyrrole Derivatives

Pyrrole-containing compounds generally display a wide spectrum of biological activities. To contextualize the potential applications of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole, Table 2 presents a comparison with related pyrrole derivatives and their documented biological activities.

Table 2: Comparison of Biological Activities Among Related Pyrrole Derivatives

Compound ClassRepresentative StructureKey Biological ActivitiesReference
Tetrahydrocyclopenta[b]pyrroles3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrroleAnti-inflammatory potential
Pyrrolo[3,4-c]pyridinesPyrrolo[3,4-c]pyridine derivativesAnalgesic, sedative, antidiabetic, antimycobacterial, antiviral, antitumor
Substituted PyrrolesTri- and tetra-substituted N-arylpyrrolesCalcium channel blocking activity (similar to 1,4-dihydropyridines)
2,3,4-Trisubstituted 1H-PyrrolesVarious derivativesDiverse biological activities depending on substitution patterns

The unique structural features of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole and related compounds contribute to their potential applications in various therapeutic areas .

Applications

Pharmaceutical Applications

Given its structural features and potential biological activities, 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has several potential pharmaceutical applications:

  • As a building block in the synthesis of more complex bioactive molecules

  • Development of anti-inflammatory agents

  • Research into novel therapeutic agents targeting various disease pathways

  • Design of structure-activity relationship studies for drug discovery programs

Synthetic Utility

The compound serves as a valuable intermediate in organic synthesis, potentially enabling the construction of more complex molecular frameworks. Its bicyclic structure provides a useful scaffold for further functionalization and elaboration .

Structure-Activity Relationships

Role of the Methyl Substituent

The methyl group at the 3-position of the tetrahydrocyclopenta[b]pyrrole ring system plays a significant role in the compound's properties and activities. Similar compounds with modifications at this position show varying biological activities, highlighting the importance of this substitution pattern.

Impact of Ring System Modifications

The tetrahydrocyclopenta[b]pyrrole scaffold is found in various bioactive molecules. Structural modifications of this ring system can significantly influence biological activity. For example:

  • The cyclopenta[b]pyrrole moiety is a common structural element in bioactive molecules like cyclooxygenase-2 inhibitors

  • Variations in saturation levels of the cyclopentane ring can affect binding profiles to biological targets

  • Substitution patterns on both rings influence solubility, membrane permeability, and metabolic stability

Comparison with Related Heterocyclic Compounds

To provide context for understanding 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole, Table 3 presents a comparison with structurally related heterocyclic compounds.

Table 3: Comparison of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole with Related Heterocycles

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesReference
3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrroleC8H11N121.18Base structure
1-Methyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrroleC14H15N197.27N-methyl and 2-phenyl substituents
1-acetyl-3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrroleVariable (acetylated variant)VariableN-acetyl group
3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazoleC7H10N2122.17Pyrazole versus pyrrole core
Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylateVariableVariableEthyl carboxylate at 2-position

This comparison demonstrates the structural diversity within this class of heterocycles and how minor modifications can lead to compounds with distinct properties and potential applications .

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